

A Technical Guide to the Melting Point of Cyanoacetylurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyanoacetylurea

Cat. No.: B075420

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth analysis of the physical properties of **cyanoacetylurea**, with a primary focus on its melting point determination and interpretation.

Introduction

Cyanoacetylurea (CAS No. 1448-98-2) is an organic compound featuring both a cyano group and a urea moiety.^[1] This bifunctional nature makes it a valuable starting material and intermediate in organic synthesis, particularly for a variety of heterocyclic compounds such as uracils and caffeine.^[2] In pharmaceutical and materials science research, the accurate characterization of a compound's physical properties is fundamental. The melting point is a critical thermal characteristic that provides essential information about the purity and identity of a crystalline solid.^{[3][4]}

This technical guide provides a focused examination of the melting point of **cyanoacetylurea**, including its reported value, a detailed experimental protocol for its determination, and an interpretation of the data in the context of sample purity.

Physical and Chemical Properties

Cyanoacetylurea typically presents as a white to light yellow crystalline powder.^[1] A summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Cyanoacetylurea**

Property	Value / Description	Source(s)
IUPAC Name	N-Carbamoyl-2-cyanoacetamide	[1][5]
CAS Number	1448-98-2	[1][5][6]
Molecular Formula	C ₄ H ₅ N ₃ O ₂	[1][5][6]
Molecular Weight	127.10 g/mol	[1][5][7]
Appearance	White to light yellow powder or crystal	[1]
Melting Point	215 °C (with decomposition)	[2]

Note: The designation "(dec.)" indicates that the compound decomposes at its melting point. This is an important characteristic to observe during analysis.

Logical Framework: Melting Point and Purity

The melting point is a robust indicator of a crystalline solid's purity. A pure substance will exhibit a sharp, well-defined melting point, whereas the presence of impurities will cause a depression and broadening of the melting range. The following diagram illustrates this fundamental relationship.

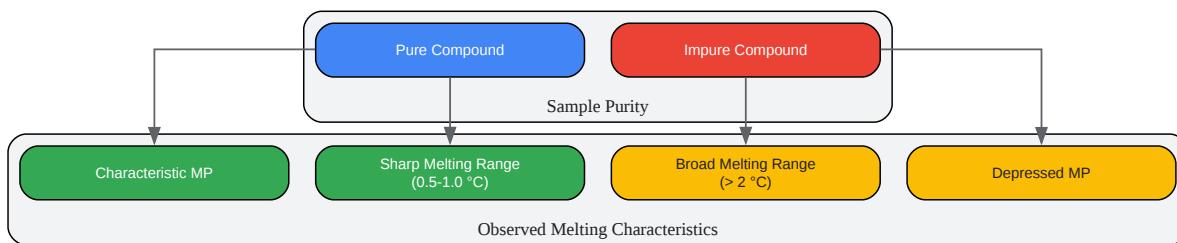


Diagram 1: Influence of Purity on Melting Point

[Click to download full resolution via product page](#)

Caption: Logical relationship between sample purity and melting point behavior.

Experimental Protocol: Capillary Melting Point Determination

The determination of **cyanoacetylurea**'s melting point is most commonly and accurately performed using the capillary method with a digital melting point apparatus.

4.1 Apparatus and Materials

- Digital Melting Point Apparatus (e.g., Mel-Temp or similar)
- Glass Capillary Tubes (one end sealed)
- **Cyanoacetylurea** sample
- Mortar and Pestle
- Spatula
- Drying Oven or Desiccator

4.2 Sample Preparation

- Drying: Ensure the **cyanoacetylurea** sample is completely dry, as moisture can act as an impurity and depress the melting point.^[4] Dry the sample in an oven at a suitable temperature below its melting point or in a desiccator.
- Homogenization: The sample must be a fine, homogeneous powder to ensure efficient and uniform heat transfer.^[4] If the sample consists of coarse crystals, gently grind it into a fine powder using a clean mortar and pestle.
- Capillary Loading: Jab the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

- **Packing:** Invert the tube and tap it gently on a hard surface, or drop it down a long, narrow tube (e.g., a glass tube), to pack the solid tightly into the sealed end.[8] The final packed sample height should be approximately 2-3 mm.[8]

4.3 Measurement Procedure

- **Initial Rapid Determination (Optional):** If the approximate melting point is unknown, a preliminary rapid heating can be performed to quickly identify an approximate range.[9] A fresh sample must be used for the subsequent accurate determination.[8]
- **Instrument Setup:** Place the packed capillary tube into the heating block of the melting point apparatus.
- **Heating Protocol:**
 - Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point of 215 °C.
 - Once this temperature is reached, reduce the heating rate significantly to about 1-2 °C per minute. A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium and ensuring an accurate measurement.[8]
- **Observation and Recording:**
 - Observe the sample through the magnified viewfinder.
 - Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.
 - Continue heating slowly and record the temperature at which the last solid particle melts into a clear liquid. This is the end of the melting range.
 - Also, carefully note any changes in appearance, such as discoloration or gas evolution, which would be consistent with decomposition.

4.4 Data Interpretation

- Pure Sample: A pure sample of **cyanoacetylurea** should exhibit a sharp melting range (typically ≤ 1 °C) close to the literature value.
- Impure Sample: An impure sample will display a depressed melting point (lower than 215 °C) and a broad melting range (greater than 2 °C).^[9]
- Decomposition: As **cyanoacetylurea** is reported to decompose at its melting point, observation of charring, darkening, or gas evolution at or near 215 °C is expected and should be recorded as part of the result.

Conclusion

The melting point of **cyanoacetylurea** is a key physical constant, reported to be 215 °C with decomposition. Its accurate determination via the capillary method serves as a reliable technique for identity confirmation and purity assessment in a research or quality control setting. Strict adherence to proper sample preparation and a controlled heating rate during analysis are paramount for obtaining precise and reproducible results. The observation of a sharp melting range is indicative of high purity, while melting point depression and broadening suggest the presence of impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1448-98-2: Cyanoacetylurea | CymitQuimica [cymitquimica.com]
- 2. Cyanoacetylurea | 1448-98-2 [chemicalbook.com]
- 3. mt.com [mt.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Cyanoacetylurea [webbook.nist.gov]
- 6. Cyanoacetylurea [webbook.nist.gov]

- 7. Cyanoacetylurea (CAS 1448-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SSERC | Melting point determination [sserc.org.uk]
- To cite this document: BenchChem. [A Technical Guide to the Melting Point of Cyanoacetylurea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075420#physical-properties-of-cyanoacetylurea-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com